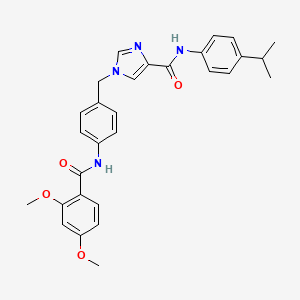

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c1-19(2)21-7-11-23(12-8-21)32-29(35)26-17-33(18-30-26)16-20-5-9-22(10-6-20)31-28(34)25-14-13-24(36-3)15-27(25)37-4/h5-15,17-19H,16H2,1-4H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMLZNFBTMXIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C24H28N4O3

- Molecular Weight : 420.50 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent research indicates that imidazole derivatives exhibit promising anticancer properties. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cancer types.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival. The imidazole ring plays a crucial role in interacting with the ATP-binding sites of these kinases, leading to decreased signaling for cell growth and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the benzamido and imidazole moieties have shown varied effects on potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution at position 2,4 on benzene ring | Increased potency against MCF-7 |

| Variation in alkyl chain length on isopropyl group | Altered pharmacokinetic properties |

These insights guide further synthesis and testing of analogs to enhance efficacy and reduce toxicity.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds. For instance, a study on benzimidazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that structural modifications could yield even more effective agents.

Notable Case Study

In a recent study published in Pharmacological Research, researchers synthesized a series of imidazole derivatives, including our compound, and evaluated their effects on tumor growth in vivo. The results indicated that compounds with similar structural features exhibited significant tumor reduction compared to controls, supporting further investigation into their clinical applications .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including amide coupling, benzylation, and imidazole ring formation. Key challenges include:

- Amide bond formation : Ensuring regioselective coupling between the 2,4-dimethoxybenzoyl group and the benzylamine intermediate. Reaction conditions (e.g., DCC/DMAP in DMF) must prevent racemization or overactivation .

- Imidazole functionalization : Cyclization of precursors (e.g., 4-formylimidazole derivatives) requires precise temperature control (45–60°C) and catalysts (e.g., Raney nickel) to avoid dehalogenation or side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) .

Q. Which analytical methods are essential for characterizing this compound?

- Structural confirmation :

- NMR : - and -NMR to verify substituent positions (e.g., 2,4-dimethoxybenzamide protons at δ 3.8–4.0 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 531.2452) to confirm molecular formula (CHNO) .

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What biological targets are hypothesized for this compound?

Imidazole derivatives often target enzymes or receptors via:

- Kinase inhibition : Interaction with ATP-binding pockets (e.g., tyrosine kinases) due to the imidazole’s π-π stacking and hydrogen-bonding capabilities .

- Epigenetic modulation : Potential HDAC or sirtuin inhibition via the benzamide moiety’s zinc-chelating properties .

- In vitro validation : Preliminary IC assays (e.g., against HeLa cells) should use MTT protocols with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

-

Substituent modifications :

Position Modification Impact Reference Benzamide (2,4-OCH) Replace with Cl or CF Enhanced lipophilicity and target affinity Imidazole C4 Introduce methyl or ethyl groups Altered steric hindrance and selectivity Isopropylphenyl Substitute with trifluoromethyl Improved metabolic stability -

Methodology : Parallel synthesis with automated liquid handlers and high-throughput screening (HTS) against kinase panels .

Q. How to resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?

- Pharmacokinetic profiling : Measure plasma stability (e.g., t in mouse plasma) and metabolite identification (LC-MS/MS) to address bioavailability issues .

- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity. For example, if apoptosis is observed in wild-type but not kinase-null cells, off-target toxicity is likely .

- Dose recalibration : Adjust in vivo doses using allometric scaling (e.g., human equivalent dose = mouse dose × 12.3) .

Q. What crystallographic or computational methods elucidate binding modes?

- X-ray crystallography : Co-crystallize with target proteins (e.g., CDK2) at 1.8 Å resolution to map interactions (e.g., hydrogen bonds with Asp86) .

- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) using AMBER or GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Docking studies (AutoDock Vina) : Screen against homology models of related targets (e.g., EGFR mutants) to predict resistance mechanisms .

Methodological Guidance

Q. How to design a robust assay for evaluating metabolic stability?

- Liver microsome assay :

- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- Terminate reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.

- Quantify remaining compound via LC-MS/MS. Calculate intrinsic clearance (Cl) using the half-life method .

Q. What strategies mitigate solubility issues in biological assays?

- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin (10% w/v) to maintain compound solubility without cytotoxicity .

- Nanoformulation : Prepare liposomal encapsulation (e.g., DSPC/cholesterol) to enhance aqueous dispersion and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.